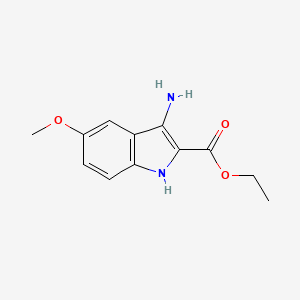

3-アミノ-5-メトキシ-1H-インドール-2-カルボン酸エチル

説明

Ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate is a compound that belongs to the class of indole derivatives. Indoles are heterocyclic compounds with a wide range of biological activities, and their derivatives are often synthesized for pharmaceutical applications. The methoxy group and the amino group on the indole ring can influence the molecule's reactivity and interaction with biological targets.

Synthesis Analysis

The synthesis of indole derivatives can be achieved through various methods. For instance, ethyl 5-hydroxyindole-3-carboxylates were designed and synthesized, and their structures confirmed by spectroscopic methods . Similarly, methyl 5-methoxy-1H-indole-2-carboxylate (MMIC) was prepared via esterification . Another approach involved the treatment of indol-2(3H)-ones with ethyl chloroformate and triethylamine to yield ethyl 3-(ethynyl)-2-(ethoxycarbonyloxy)indole-1-carboxylates . These methods demonstrate the versatility in synthesizing indole derivatives, which could be adapted for the synthesis of ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate.

Molecular Structure Analysis

Spectroscopic techniques such as FT-IR, FT-Raman, UV, 1H, and 13C NMR are commonly used to characterize the molecular structure of indole derivatives . Computational studies, including DFT methods, can provide insights into the HOMO-LUMO energy distribution, bonding, and anti-bonding structures of the molecule . These analyses are crucial for understanding the electronic nature and reactivity of the molecule.

Chemical Reactions Analysis

Indole derivatives can undergo various chemical reactions. For example, ethyl 1-methyl 2-ethoxy 3-indole carboxylate behaves as an alkylating reagent with nucleophiles . Oxidative heterocyclization and condensation reactions are also possible, as seen with methyl 3-acetyl-5-[(methoxycarbonyl)amino]-2-methyl-1H-indole-1-carboxylate . These reactions can be sensitive to steric effects and may lead to the formation of different products depending on the reaction conditions and the substituents on the indole ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives can be influenced by their substituents. For instance, the introduction of a methoxy group can affect the molecule's polarity, solubility, and reactivity . Schiff base compounds derived from indole carboxylates can exhibit intramolecular hydrogen bonding, which can influence their thermal and crystal properties . The synthesis of genuine ethyl 9-methoxy-1H-benz[f]indole-2-carboxylate revealed different physical properties from previously reported indoles, highlighting the importance of accurate characterization .

科学的研究の応用

がん治療

3-アミノ-5-メトキシ-1H-インドール-2-カルボン酸エチルを含むインドール誘導体は、がん治療に有望であることが示されています。これらの誘導体は、がん細胞の増殖を標的化し阻害する能力について研究されています。 この化合物の構造は、さまざまな生物学的標的に結合する可能性があり、新しい抗がん剤の開発につながる可能性があります .

抗菌活性

研究によると、インドール誘導体は顕著な抗菌特性を有しています。 このため、耐性菌株やその他の病原体に対抗できる新しい抗生物質の開発に役立ちます .

抗ウイルス剤

インドール化合物は、抗ウイルス活性を示すことが報告されています。 これらの化合物は、インフルエンザやコクサッキーB4ウイルスなどのウイルスの複製を阻害するように構造化することができ、新しい抗ウイルス薬の開発への道を開きます .

神経保護剤

インドール誘導体の神経保護の可能性は、もう1つの興味深い分野です。 これらの化合物は、神経細胞を損傷から保護する可能性があり、アルツハイマー病やパーキンソン病などの神経変性疾患の治療に重要です .

抗炎症特性

インドールは、その抗炎症効果についても研究されています。 これらは、現在の薬物よりも効果的であるか、または副作用が少ない新しい抗炎症薬の開発につながる可能性があります .

抗糖尿病への応用

糖尿病の管理におけるインドール誘導体の役割は、新たな分野です。 これらの化合物は、インスリン分泌や感受性に影響を与える可能性があり、糖尿病治療の新しいアプローチを提供します .

抗結核活性

インドール系化合物は、結核の原因となる細菌である結核菌に対して活性を示しています。 これは、この持続的な世界的な健康問題に対する新しい治療法の可能性を開きます .

合成アルカロイド生産

インドール誘導体は、さまざまな薬理学的効果を持つ化合物であるアルカロイドの合成における重要な中間体です。 3-アミノ-5-メトキシ-1H-インドール-2-カルボン酸エチルは、潜在的な治療的応用を持つ複雑なアルカロイドを合成するために使用できます .

作用機序

Target of Action

Ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives have been found to bind with high affinity to multiple receptors , making them valuable for treatment and the development of new useful derivatives .

Mode of Action

The mode of action of ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate involves its interaction with its targets, leading to various biological changes. Indole derivatives, including ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate, possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate affects various biochemical pathways due to its broad-spectrum biological activities . The compound’s interaction with its targets can lead to changes in these pathways, resulting in diverse downstream effects. For instance, indole derivatives have been reported to show inhibitory activity against influenza A .

Result of Action

The molecular and cellular effects of ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate’s action are diverse, given its broad-spectrum biological activities . For example, certain indole derivatives have shown anti-inflammatory and analgesic activities .

Action Environment

The action, efficacy, and stability of ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate can be influenced by various environmental factors. For instance, storage conditions can affect the stability of the compound . .

将来の方向性

特性

IUPAC Name |

ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c1-3-17-12(15)11-10(13)8-6-7(16-2)4-5-9(8)14-11/h4-6,14H,3,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEKRXQYFEJCJEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30355671 | |

| Record name | ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30355671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

89607-80-7 | |

| Record name | ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30355671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

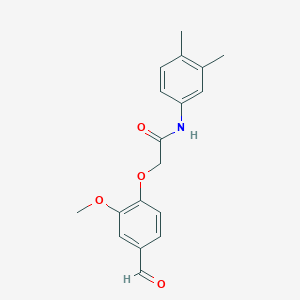

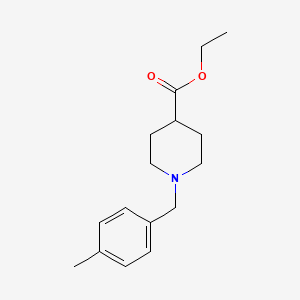

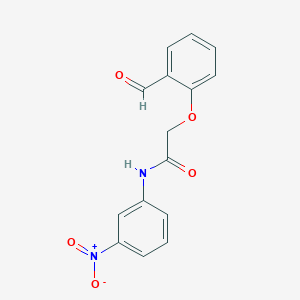

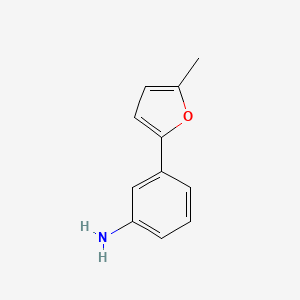

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid](/img/structure/B1298760.png)

![4-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid](/img/structure/B1298761.png)

![5-(2-Fluoro-benzylsulfanyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1298764.png)

![2-[(2,4-Dichlorobenzyl)oxy]benzaldehyde](/img/structure/B1298767.png)